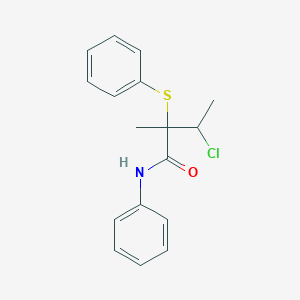
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-Chloro-2-methylphenol and 2-Chloro-2-methylbutanamide. These intermediates are then subjected to further reactions to introduce the phenyl and phenylsulfanyl groups.
Step 1 Preparation of 3-Chloro-2-methylphenol:
Step 2 Preparation of 2-Chloro-2-methylbutanamide:
Step 3 Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the amide and phenylsulfanyl groups.
2-Chloro-2-methylbutanamide: Contains the chloro and methyl groups but lacks the phenyl and phenylsulfanyl groups.
N-Phenyl-2-(phenylsulfanyl)butanamide: Contains the phenyl and phenylsulfanyl groups but lacks the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83375-47-7 |
|---|---|
Molekularformel |
C17H18ClNOS |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
3-chloro-2-methyl-N-phenyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-13(18)17(2,21-15-11-7-4-8-12-15)16(20)19-14-9-5-3-6-10-14/h3-13H,1-2H3,(H,19,20) |
InChI-Schlüssel |
SYJFWKAMLXAGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















